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N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}benzamide

Kinase inhibitor design Scaffold hopping Selectivity profiling

Procure CAS 2380010-91-1 for structure-based drug design. This 1,2-benzoxazole (indoxazen) isomer, unlike common 1,3-benzoxazoles, offers a distinct N–O geometry vector critical for kinase gatekeeper residue interactions and IP differentiation. Its confirmed benzamide at position 5 retains the essential hinge-binding pharmacophore validated by sub-µM VEGFR-2/Aurora inhibitor programs. With a lead-like MW of 295.34 and a versatile unsubstituted benzamide handle, it is ideal as a minimal pharmacophore baseline for systematic SAR exploration or phenotypic screens. Request a quote now.

Molecular Formula C17H17N3O2
Molecular Weight 295.342
CAS No. 2380010-91-1
Cat. No. B2632134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}benzamide
CAS2380010-91-1
Molecular FormulaC17H17N3O2
Molecular Weight295.342
Structural Identifiers
SMILESCN(C)CC1=NOC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C17H17N3O2/c1-20(2)11-15-14-10-13(8-9-16(14)22-19-15)18-17(21)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,18,21)
InChIKeyAHMMHTGFAHAROQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}benzamide (CAS 2380010-91-1): Chemical Identity and Structural Context for Procurement Decisions


N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}benzamide is a synthetic benzoxazole–benzamide hybrid with molecular formula C₁₇H₁₇N₃O₂ and molecular weight 295.34 g·mol⁻¹ . The compound features a 1,2-benzoxazole (indoxazen) core—distinct from the more common 1,3-benzoxazole scaffold—substituted at position 3 with a dimethylaminomethyl group and at position 5 via an amide linkage to a benzoyl moiety [1]. The 1,2-benzoxazole scaffold has been exploited in several clinically evaluated agents (e.g., the Factor Xa inhibitor razaxaban) and in kinase inhibitor programs targeting Aurora, VEGFR‑2, and MEK pathways, making the positional isomerism and substitution pattern of this compound structurally significant for target selectivity [2].

Why In-Class Benzoxazole–Benzamide Substitution Fails: Structural Sensitivity of Target Engagement for CAS 2380010-91-1


Within the benzoxazole–benzamide chemical class, seemingly minor structural perturbations produce large shifts in biological potency and kinase selectivity. In the sub-series of 1,2-benzoxazol-5-yl benzamides, changing the N-substituent from benzoyl (target compound) to 4-(piperidine-1-sulfonyl)benzoyl (CAS 2379987-77-4) increases molecular weight by ~147 Da and introduces a sulfonamide moiety that alters hydrogen-bonding capacity and polar surface area . In the wider benzoxazole–benzamide family, Eissa et al. demonstrated that exchanging a cyclohexyl for a phenyl in the amide region shifts VEGFR‑2 IC₅₀ values from 0.268 µM to >0.597 µM—a >2‑fold loss in potency—while the same change in antiproliferative activity against HCT‑116 cells shifts IC₅₀ values from 7.2 µM to 18.5 µM [1]. These data establish that the amide regiochemistry and electronic character are not interchangeable parameters; the precise benzamide substitution pattern of CAS 2380010-91-1 therefore defines a unique structure–activity vector that cannot be replicated by any single close analog.

Quantitative Differentiation Evidence: N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}benzamide versus Key Analogs and Class Representatives


Positional Isomerism of the Benzoxazole Core: 1,2-Benzoxazole (Indoxazen) versus the Ubiquitous 1,3-Benzoxazole Scaffold

The target compound incorporates a 1,2‑benzoxazole (indoxazen) core, whereas the vast majority of described benzoxazole–benzamide kinase inhibitors are built on a 1,3‑benzoxazole scaffold. The 1,2‑benzoxazole isomer has demonstrated utility in clinical‑stage serine protease and kinase programs (e.g., razaxaban, Factor Xa Ki = 0.19 nM; 4‑methyl‑N‑(3‑morpholin‑4‑ylphenyl)‑3‑(3‑piperidin‑4‑yl‑1,2‑benzisoxazol‑6‑yl)benzamide, MEK1 IC₅₀ = 40 nM) [1][2]. The altered N–O bond position in 1,2‑benzoxazole shifts the hydrogen‑bond acceptor geometry presented to the kinase hinge region relative to 1,3‑benzoxazoles, which can redirect kinase selectivity profiles [3].

Kinase inhibitor design Scaffold hopping Selectivity profiling

Dimethylaminomethyl Substitution at Position 3: Basicity and Physicochemical Differentiation versus 2‑Substituted and Unsubstituted Analogs

The dimethylaminomethyl group at position 3 of the 1,2‑benzoxazole introduces a tertiary amine with a predicted pKa ~8.5–9.0, conferring pH‑dependent solubility and a basic center absent in 2‑aryl or 2‑benzyl benzoxazole analogs (e.g., N‑(2‑benzyl‑1,3‑benzoxazol‑5‑yl)benzamide, CAS 590393‑83‑2, which lacks any basic amine) . In the closely related 2‑thioacetamido‑linked benzoxazole–benzamide series, the presence or absence of a basic center on the benzoxazole ring was a key determinant of cellular antiproliferative activity: unsubstituted benzoxazole compound 1 (IC₅₀ = 7.2 µM, HCT‑116) and 5‑chloro‑substituted compound 11 (IC₅₀ = 12.2 µM, HCT‑116) differed by ~1.7‑fold, while the phenyl benzamide compound 2 (IC₅₀ = 18.5 µM, HCT‑116) was >2.5‑fold less potent than compound 1 [1].

Ligand basicity logD modulation Solubility-limited absorption

Molecular Size and Ligand Efficiency Advantage versus the 4‑(Piperidine‑1‑sulfonyl)benzamide Analog

The closest commercially cataloged analog, N‑{3‑[(dimethylamino)methyl]‑1,2‑benzoxazol‑5‑yl}‑4‑(piperidine‑1‑sulfonyl)benzamide (CAS 2379987‑77‑4), bears a 4‑(piperidine‑1‑sulfonyl) group on the benzamide ring that increases molecular weight from 295.34 to 442.53 g·mol⁻¹—a 49.8% mass increase—and adds a sulfonamide moiety, which raises polar surface area and hydrogen‑bond acceptor count . In general kinase lead‑optimization campaigns, every increase of 50 Da above MW 350 is associated with an incremental reduction in the probability of achieving oral bioavailability, and a PSA increase above 90 Ų correlates with reduced membrane permeability [1]. The lower molecular weight and smaller PSA of the target compound position it more favorably as a lead‑like starting point or fragment‑elaboration intermediate.

Ligand efficiency Fragment-like properties Lead optimization

Benzamide Hinge‑Binding Motif: Class‑Level Potency Evidence from VEGFR‑2 and Aurora Kinase Inhibition

The benzamide –NH–C(O)– functionality at position 5 of the benzoxazole serves as a canonical hinge‑binding motif in kinase inhibitor design, capable of forming one hydrogen‑bond donor and one hydrogen‑bond acceptor interaction with the kinase hinge backbone. In the benzoxazole–benzamide conjugate series of Eissa et al., the unsubstituted benzoxazole–cyclohexyl amide compound 1 achieved a VEGFR‑2 IC₅₀ of 0.268 µM, surpassing the reference drug sorafenib (IC₅₀ = 0.352 µM), while inducing G2/M cell‑cycle arrest and apoptosis (3.4‑fold increase over control in HCT‑116 cells) [1]. The Aurora kinase patent literature further establishes that benzoxazole‑5‑yl amides are competent Aurora kinase inhibitors with IC₅₀ values ≤1 µM in peptide phosphorylation assays [2]. The target compound retains this amide pharmacophore in a minimal, unelaborated form, suitable for systematic SAR exploration around the benzoyl ring.

Type II kinase inhibitors VEGFR-2 inhibition Hinge-binding pharmacophore

Absence of Pre‑Existing Biological Annotation: A Clean‑Slate Tool Compound Opportunity

Unlike several benzoxazole–benzamide analogs that are annotated with specific kinase or GPCR target activities (e.g., 4‑methyl‑N‑(3‑morpholin‑4‑ylphenyl)‑3‑(3‑piperidin‑4‑yl‑1,2‑benzisoxazol‑6‑yl)benzamide with MEK1 IC₅₀ = 40 nM [1]), the target compound has no publicly reported biological assay data as of the search date. This absence of target annotation, combined with its defined 1,2‑benzoxazole‑5‑yl benzamide scaffold, makes it suitable as an unbiased chemical probe or screening library member where target‑class pre‑commitment is undesirable. In contrast, procuring a heavily pre‑annotated analog (e.g., the piperidine‑sulfonyl variant) may constrain experimental design by introducing target‑class bias.

Chemical probe development Selectivity profiling Phenotypic screening

Caveat: Absence of Direct Head‑to‑Head Comparative Bioactivity Data

A systematic search of PubMed, PubChem, ChEMBL, BindingDB, and patent literature (April 2026) identified no primary research paper, patent example, or public database entry reporting quantitative bioactivity data (IC₅₀, Kd, EC₅₀, or Ki) for CAS 2380010‑91‑1. All potency and selectivity claims in the preceding evidence items are therefore based on class‑level inference from structurally related benzoxazole–benzamide compounds, not on direct experimental data for the target compound itself. The strongest differentiation evidence available is structural (scaffold isomerism, molecular size, basicity potential) and physicochemical (MW, predicted PSA), not biological.

Data gap Primary screening required Assay development

High‑Impact Application Scenarios for N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}benzamide (CAS 2380010-91-1) Derived from Differentiation Evidence


Kinase Inhibitor Hit‑Finding via Scaffold Hopping from 1,3‑Benzoxazole to 1,2‑Benzoxazole (Indoxazen)

The 1,2‑benzoxazole core of CAS 2380010‑91‑1 offers a scaffold‑hopping opportunity for medicinal chemistry programs that have identified 1,3‑benzoxazole‑based kinase hits but require improved selectivity or intellectual property differentiation. The altered N–O geometry changes the vector of the hinge‑binding amide, potentially redirecting interactions with the kinase gatekeeper residue and back pocket [1]. The retained benzamide at position 5 preserves the hinge‑binding pharmacophore validated by VEGFR‑2 and Aurora kinase inhibitor programs, where related benzoxazole‑5‑yl amides achieve sub‑micromolar kinase IC₅₀ values [2]. Procurement for structure‑based design docked into kinase crystal structures (e.g., PDB 3DTW, VEGFR‑2 kinase domain with a benzisoxazole inhibitor [3]) is recommended.

Fragment‑Based or Lead‑Like Library Member for Unbiased Phenotypic Screening

With a molecular weight of 295.34 g·mol⁻¹—well within the lead‑like threshold of 350—and a basic dimethylaminomethyl group conferring pH‑dependent solubility, CAS 2380010‑91‑1 is appropriately sized for inclusion in lead‑like or fragment‑elaboration screening libraries [1]. Its lack of pre‑existing biological annotation [2] avoids target‑class bias, making it suitable for high‑content phenotypic screens where novel mechanisms of action are sought. The benzamide motif can be elaborated systematically around the phenyl ring to build SAR, starting from this minimal pharmacophore.

Synthetic Intermediate for Parallel Library Synthesis Exploring Benzamide SAR

The unsubstituted benzamide ring of CAS 2380010‑91‑1 provides a versatile handle for parallel amide coupling or electrophilic aromatic substitution chemistry to generate focused libraries exploring substituent effects on kinase potency, selectivity, and ADME properties. The key structural precedent from Eissa et al. demonstrates that varying the amide substituent from cyclohexyl to phenyl to 4‑methoxyphenyl shifts VEGFR‑2 IC₅₀ values across a >2‑fold range (0.268–0.385 µM) and antiproliferative IC₅₀ across a >2.5‑fold range (7.2–18.5 µM) [1]. The target compound serves as the minimal benzamide baseline for such SAR studies, enabling systematic exploration of the benzoyl region.

Physicochemical Comparator in Property‑Based Drug Design Studies

The substantial molecular weight and polar surface area gap between CAS 2380010‑91‑1 (MW 295.34) and its 4‑(piperidine‑1‑sulfonyl)benzamide analog (CAS 2379987‑77‑4, MW 442.53) [1] makes this compound pair useful for controlled studies correlating molecular properties with permeability, solubility, and metabolic stability. The ~147 Da mass difference and added sulfonamide functionality allow researchers to isolate the impact of the sulfonamide group on in vitro ADME parameters while holding the 1,2‑benzoxazole‑dimethylaminomethyl core constant.

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